(S)-1-(2-(4-Methylphenylsulfonamido)acetyl)pyrrolidine-2-carboxylic acid (S)-1-(2-(4-Methylphenylsulfonamido)acetyl)pyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 100723-71-5
VCID: VC21310583
InChI: InChI=1S/C14H18N2O5S/c1-10-4-6-11(7-5-10)22(20,21)15-9-13(17)16-8-2-3-12(16)14(18)19/h4-7,12,15H,2-3,8-9H2,1H3,(H,18,19)/t12-/m0/s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)O
Molecular Formula: C14H18N2O5S
Molecular Weight: 326.37 g/mol

(S)-1-(2-(4-Methylphenylsulfonamido)acetyl)pyrrolidine-2-carboxylic acid

CAS No.: 100723-71-5

Cat. No.: VC21310583

Molecular Formula: C14H18N2O5S

Molecular Weight: 326.37 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(2-(4-Methylphenylsulfonamido)acetyl)pyrrolidine-2-carboxylic acid - 100723-71-5

Specification

CAS No. 100723-71-5
Molecular Formula C14H18N2O5S
Molecular Weight 326.37 g/mol
IUPAC Name (2S)-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C14H18N2O5S/c1-10-4-6-11(7-5-10)22(20,21)15-9-13(17)16-8-2-3-12(16)14(18)19/h4-7,12,15H,2-3,8-9H2,1H3,(H,18,19)/t12-/m0/s1
Standard InChI Key PKLPIXGPPLQAQK-LBPRGKRZSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)O
SMILES CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)O
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)O

Introduction

Chemical Identity and Structural Characterization

Basic Chemical Information

(S)-1-(2-(4-Methylphenylsulfonamido)acetyl)pyrrolidine-2-carboxylic acid is a complex organic compound with well-defined structural characteristics. It is commonly known by several synonyms including Tos-Gly-Pro-OH and L-Proline, N-[(4-methylphenyl)sulfonyl]glycyl-, which reflect its composition of tosylated glycine linked to proline. This compound is registered with CAS number 100723-71-5 and has a PubChem CID of 11921122 . The molecular formula is C14H18N2O5S with a precise molecular weight of 326.37 g/mol, calculated based on standard atomic weights .

Structural Features

The compound exhibits a specific stereochemistry at the proline residue, indicated by the (S) designation, which is critical for its biological activity and synthetic utility. The structure contains several key functional groups:

  • A 4-methylphenylsulfonamide (tosyl) group

  • An acetyl linker

  • A pyrrolidine ring

  • A carboxylic acid moiety

Its complete structural identity can be defined through the following identifiers:

Identifier TypeValue
IUPAC Name(2S)-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxylic acid
InChIInChI=1S/C14H18N2O5S/c1-10-4-6-11(7-5-10)22(20,21)15-9-13(17)16-8-2-3-12(16)14(18)19/h4-7,12,15H,2-3,8-9H2,1H3,(H,18,19)/t12-/m0/s1
InChIKeyPKLPIXGPPLQAQK-LBPRGKRZSA-N
SMILESCC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)O

The compound possesses a well-defined three-dimensional structure due to the pyrrolidine ring's conformation and the specific S-configuration at the proline alpha carbon. This stereochemistry is crucial for its biological recognition and interactions in enzymatic systems.

Synthetic Pathways and Preparation Methods

Standard Synthesis Approaches

The synthesis of (S)-1-(2-(4-Methylphenylsulfonamido)acetyl)pyrrolidine-2-carboxylic acid typically employs peptide chemistry techniques. The compound can be prepared through a coupling reaction between two key components: a protected proline derivative and a modified glycine derivative containing the 4-methylphenylsulfonyl (tosyl) group. This approach follows standard peptide bond formation protocols while preserving the stereochemistry of the proline component.

Synthetic Considerations

The synthetic strategy must address several important considerations:

  • Protection and deprotection of functional groups

  • Preservation of the S-configuration at the proline moiety

  • Formation of the amide bond between the glycine and proline components

  • Introduction of the tosyl group at the correct position

While specific reaction conditions may vary depending on desired yield and purity requirements, the general synthetic pathway involves activation of carboxylic acid groups, controlled coupling reactions, and selective protection/deprotection strategies to ensure proper formation of the target compound.

Chemical and Physical Properties

Chemical Reactivity

The compound contains several reactive functional groups that contribute to its chemical behavior:

  • The carboxylic acid moiety can participate in esterification, amidation, and salt formation

  • The secondary amide bonds are relatively stable but can undergo hydrolysis under harsh conditions

  • The sulfonamide group provides stability against certain proteolytic enzymes, making it valuable for peptide modification

These reactive sites enable the compound to serve as a versatile building block in more complex synthetic pathways, particularly in medicinal chemistry and peptide research.

Applications in Research and Development

Role in Peptide Chemistry

(S)-1-(2-(4-Methylphenylsulfonamido)acetyl)pyrrolidine-2-carboxylic acid serves as an important intermediate in peptide synthesis, particularly where modified peptides with enhanced stability or specific conformational properties are desired. The tosyl group functions as a protecting group that can modify the reactivity and properties of the resulting peptides, while the proline component often contributes to specific secondary structure formation due to its unique conformational constraints.

Pharmaceutical Applications

In pharmaceutical research, this compound and its derivatives find applications in the development of:

  • Enzyme inhibitors, particularly those targeting proteases

  • Peptidomimetics that simulate natural peptide functions with improved pharmacokinetic properties

  • Building blocks for more complex bioactive molecules

Component in Advanced Biochemical Tools

The compound forms part of more sophisticated molecular tools used in biochemical research. For example, derivatives like Tos-Gly-Pro-Arg-AMC·HCl incorporate the basic Tos-Gly-Pro structure and are utilized in various research applications including:

  • Measurement of protease activity in biological samples

  • Screening potential drug candidates based on enzyme interactions

  • Investigation of protein degradation in cellular processes

  • Development of diagnostic tools for protease-related diseases

  • Research into cancer biology and tumor microenvironments

These applications highlight the importance of the tosylated glycyl-proline scaffold in developing specialized research tools for understanding biological mechanisms and disease processes.

Structure-Activity Relationships

Conformational Analysis

The proline residue in (S)-1-(2-(4-Methylphenylsulfonamido)acetyl)pyrrolidine-2-carboxylic acid introduces a rigid constraint into the molecule's backbone. This rigidity is significant because proline is known to induce turns in peptide structures, which can influence the binding properties and biological activity of compounds containing this moiety. The S-configuration at the proline alpha carbon is particularly important for proper recognition by biological systems and enzymes.

Functional Group Contributions

Functional GroupContribution to Activity
Tosyl (4-methylphenylsulfonamido)Provides protection, increases lipophilicity, enhances stability against enzymatic degradation
Glycyl linkerOffers flexibility and spacing between functional groups
Proline ringIntroduces conformational constraint, influences secondary structure
Carboxylic acidProvides a site for further modification, contributes to hydrogen bonding interactions

This structure-function relationship makes the compound versatile for various chemical modifications and applications in different research contexts.

Current Research and Future Perspectives

Ongoing Research Applications

Current research utilizing (S)-1-(2-(4-Methylphenylsulfonamido)acetyl)pyrrolidine-2-carboxylic acid primarily focuses on its role as a synthetic intermediate. Its incorporation into more complex molecules enables the development of:

  • Novel protease inhibitors with potential therapeutic applications

  • Modified peptides with enhanced stability and bioavailability

  • Specialized biochemical probes for enzyme activity studies

  • Structure-activity relationship studies in medicinal chemistry

Future Research Directions

Future research involving this compound may expand in several promising directions:

  • Development of more efficient synthetic routes to improve yields and reduce costs

  • Exploration of new applications in targeted drug delivery systems

  • Investigation of its potential in creating peptidomimetic therapeutics

  • Utilization in emerging fields such as peptide-based materials and bioconjugates

As peptide chemistry continues to advance, compounds like (S)-1-(2-(4-Methylphenylsulfonamido)acetyl)pyrrolidine-2-carboxylic acid will likely remain valuable tools in both basic research and applied pharmaceutical development.

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